6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Mechanism
Thiazole derivatives have been shown to interact with various biomolecules, potentially influencing their function . For example, thiazole derivatives can undergo electrophilic substitution and nucleophilic substitution, which could potentially influence their interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine: Similar structure but with a different substitution pattern on the pyridine ring.
6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-4-amine: Another isomer with the thiazole moiety attached at a different position on the pyridine ring.
Uniqueness
The uniqueness of 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-4-3-5-11(14-8)12-6-10-9(2)13-7-15-10/h3-5,7H,6H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZFLEPOAGVAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=C(N=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.